molecular formula C22H28N2O2 B14102139 Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate

Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate

Cat. No.: B14102139
M. Wt: 352.5 g/mol
InChI Key: TZSGGKONUUEADB-CWZMJNCASA-N
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Description

This compound is a complex indole alkaloid derivative with a polycyclic framework. Its structure includes an ethyl ester group at position 12 and a stereospecific ethyl substituent at the 13a position in the R configuration. The molecular formula is C23H28N2O3, and it is closely related to Vinpocetine, a nootropic agent used to enhance cerebral blood flow . The compound’s synthesis likely involves cyclization and esterification steps, as seen in related Vinca alkaloid derivatives .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl (15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,16,18H,3-4,7,10-14H2,1-2H3/t16?,18?,22-/m1/s1

InChI Key

TZSGGKONUUEADB-CWZMJNCASA-N

Isomeric SMILES

CC[C@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC

Canonical SMILES

CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Apovincaminate involves multiple steps, starting from simpler organic compounds. The process typically includes:

    Formation of the Indole Ring: This step involves the cyclization of a precursor molecule to form the indole ring structure.

    Addition of the Pyrido Ring: The pyrido ring is then added through a series of condensation reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl Apovincaminate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl Apovincaminate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl Apovincaminate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl Apovincaminate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in cellular signaling.

    Pathways Involved: It modulates pathways related to neuroprotection, cognitive function, and cellular metabolism.

Comparison with Similar Compounds

Apovincamine (Methyl Ester Analog)

  • Structure : Methyl(13aS,13bS)-13a-ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate.
  • Key Differences :
    • Ester Group : Methyl ester (vs. ethyl in the target compound).
    • Molecular Formula : C22H26N2O3 (molecular weight 366.46 g/mol).
    • Pharmacological Role : Apovincamine is a precursor to Vinpocetine and shares vasodilatory properties .
  • Physical Properties: Limited solubility in polar solvents due to rigid polycyclic structure, similar to the ethyl analog .

Vinpocetine (Ethyl Ester with Hydroxyl Group)

  • Structure : Ethyl(13aS,13bS)-13a-ethyl-12-hydroxy-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate.
  • Key Differences: Substituent: Hydroxyl group at position 12 (vs. Bioactivity: Vinpocetine’s hydroxyl group enhances solubility and pharmacokinetics, improving blood-brain barrier penetration .
  • Synthesis : Requires oxidation steps to introduce the hydroxyl group .

Chlorinated and Methoxylated Derivatives (6b and 6c from )

  • 6b (Chlorinated): Structure: 3-Chloro-6H,13H-pyrido-pyrrolo-pyrazino-indole-dione. Properties: Higher melting point (306.3–306.7°C) due to halogen-induced rigidity; reduced solubility in organic solvents .
  • 6c (Methoxylated) :
    • Structure : 3-Methoxy analog of 6b.
    • Properties : Lower melting point (279.0–279.4°C) compared to 6b; methoxy group improves solubility slightly .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Bioactivity Notes
Target Compound C23H28N2O3 Ethyl ester, 13aR-ethyl Not reported Likely nootropic/vascular effects
Apovincamine C22H26N2O3 Methyl ester Not reported Precursor to Vinpocetine
Vinpocetine C22H26N2O3 12-hydroxy, ethyl ester Not reported Clinically used nootropic
6b (Chlorinated analog) C17H8ClN3O2 3-Cl 306.3–306.7 Antimicrobial potential
Product 20 (Naphthyl derivative) C31H32N2O Naphthyl-OCH2- Not reported Enhanced lipophilicity

Pharmacological Implications

Modifications such as halogenation () or aryl substitutions () could tune bioactivity toward antimicrobial or anticancer targets .

Biological Activity

Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate (CAS Number: 42971-12-0) is a complex organic compound with notable biological activity. This compound belongs to a class of indole alkaloids and has been investigated for its potential therapeutic effects.

  • Molecular Formula : C22H28N2O2
  • Molecular Weight : 352.47 g/mol
  • Purity : ≥ 98%

Pharmacological Potential

Research indicates that compounds similar to Ethyl(13aR)-13a-ethyl have been associated with various pharmacological activities. These include:

  • Antidiabetic Effects : Some studies have highlighted the potential of related compounds in inhibiting enzymes such as DPP-IV and BACE1, which are crucial in glucose metabolism and Alzheimer's disease respectively .
  • Antimicrobial Activity : Alkaloids derived from indole structures have shown promise against various bacterial strains. For instance, related compounds have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli in laboratory settings .

Antidiabetic Activity

A study assessing the antidiabetic potential of indole alkaloids reported that certain fractions derived from these compounds exhibited dose-dependent inhibition of DPP-IV and α-glucosidase enzymes. The IC50 values for the most active fractions were calculated and presented in a comparative table:

FractionDPP-IV Inhibition (%)α-Glucosidase Inhibition (%)IC50 (DPP-IV)IC50 (α-Glucosidase)
S4c75.439.225 µg/ml30 µg/ml
V468.336.730 µg/ml35 µg/ml

These findings suggest that Ethyl(13aR)-13a-ethyl may contribute to lowering blood sugar levels through enzyme inhibition.

Antimicrobial Activity

In another study focusing on antimicrobial properties, various derivatives of indole alkaloids were tested against S. aureus and E. coli. The results indicated that certain compounds exhibited significant antibacterial activity with inhibition zones measured as follows:

CompoundInhibition Zone (mm)
HarmaneS. aureus: 4.36
E. coli: 8.46

These results underscore the potential of Ethyl(13aR)-13a-ethyl as a candidate for further development into antimicrobial agents.

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